EPZ033294
Description
Overview of Protein Lysine (B10760008) Methyltransferases (PKMTs) in Epigenetic Regulation
Protein Lysine Methyltransferases (PKMTs), also known as Lysine Methyltransferases (KMTs), are a crucial class of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the ε-nitrogen of lysine residues on various protein substrates. This modification, known as protein lysine methylation, is a significant post-translational modification (PTM) that plays a key role in epigenetic regulation nih.govnih.govtandfonline.com. The lysine ε-amino group can accept up to three methyl groups, resulting in mono-, di-, or trimethylated lysines nih.govnih.gov. The epigenetic effects of histone methylation depend on the specific residue undergoing methylation and the degree of methylation, leading to diverse functions in gene expression regulation tocris.com.
Role of PKMTs in Chromatin Remodeling and Gene Expression Control
PKMTs are integral to chromatin remodeling and gene expression control. Histones, the major protein components of chromatin, are wrapped by DNA within the nucleus. Modifications to histone proteins, such as methylation, induce chromatin remodeling, which in turn alters gene expression tocris.com. This dynamic reorganization of chromatin is essential for transcription, chromosome segregation, DNA replication, and DNA repair nih.govwikipedia.org. Histone methylation is an integral epigenetic process during development and represents an important mechanism of transcriptional regulation and chromatin remodeling tocris.com.
Lysine methylation at specific histone residues can correlate with distinct states of gene expression. For instance, methylation of histone H3 at lysine 9 (H3K9), H3K27, or histone H4 at lysine 20 (H4K20) generally corresponds with gene silencing. Conversely, methylation of H3K4, H3K36, or H3K79 is typically associated with actively transcribed genes mdpi.com. This residue-specific methylation ultimately mediates either gene activation or silencing mdpi.com. Aberrant activity of PKMTs has been linked to various diseases, including cancer, mental health disorders, and developmental disorders nih.govnih.govtandfonline.com.
Classification and Structural Features of PKMTs
The human genome encodes over 60 characterized PKMTs, broadly categorized into two main classes based on their catalytic domains: SET domain-containing PKMTs and "non-SET" 7-β-strand (7BS) methyltransferases tandfonline.comnih.gov. The majority of PKMTs belong to the SET family nih.gov.
The SET domain, named after the Drosophila proteins Suppressor of variegation 3-9, Enhancer of Zeste, and Trithorax, is an evolutionarily conserved catalytic domain responsible for protein lysine methylation nih.govmdpi.comresearchgate.netmdpi.com. This domain is typically flanked by associated with SET (AWS) and post-SET domains mdpi.com. The SET domain is characterized by a unique structural fold, composed of a series of β-strands that fold into three sheets and surround a knot-like structure nih.gov. The binding site for the histone peptide in SET domain PKMTs typically consists of a narrow groove where the target lysine residue occupies a specific channel. Interactions between the histone tail and the SET domain are primarily mediated by hydrogen bonds, precisely positioning the target lysine within the catalytic pocket mdpi.com. The hydrophobic side chain of the lysine points towards the methyl donor S-adenosylmethionine (SAM) via insertion into a hydrophobic pocket mdpi.com.
The 7BS methyltransferases, or Class I methyltransferases, contain a canonical Rossmann-fold with a seven-stranded β-sheet interconnected by α-helices tandfonline.comresearchgate.net. While many 7BS enzymes share key structural features, there is often limited structural homology within the family researchgate.net.
Introduction to SET and MYND Domain-Containing Protein 2 (SMYD2)
SET and MYND Domain-Containing Protein 2 (SMYD2) is a key member of the SMYD family of lysine methyltransferases, defined by a SET domain split into two segments by a MYND domain, followed by a cysteine-rich post-SET domain mdpi.com. SMYD2 is broadly expressed across various tissues, with notable expression in the heart and hypothalamus mdpi.com. Its activity is crucial for normal organismal development and the regulation of numerous pathophysiological processes researchgate.netnih.gov. Aberrant expression and dysfunction of SMYD2 are frequently associated with multiple diseases, including cardiovascular disease and various cancers researchgate.netnih.govspandidos-publications.com.
SMYD2 as a Key Epigenetic Regulator
SMYD2 functions as a protein-lysine N-methyltransferase that methylates both histones and diverse non-histone proteins, thereby influencing several cellular processes and playing a significant role in epigenetic gene regulation researchgate.netresearchgate.netgenecards.org. While most evidence suggests that histone H3 lysine 36 (H3K36) methylation is associated with actively transcribed genes, SMYD2 has been shown to repress transcription in reporter assays mdpi.com. The Sin3A histone deacetylase complex, linked to H3K36 methylation within the coding regions of active genes, has been shown to interact with SMYD2 mdpi.com.
The structural studies of SMYD2 reveal a two-lobed structure with the active site partially blocked by a C-terminus domain (CTD). The flexibility of this CTD may be involved in regulating SMYD2 histone methyltransferase activity wayne.edu. The MYND domain, a zinc-finger motif, acts as a protein interaction module, facilitating protein-protein interactions and corepressor complex recruitment researchgate.netspandidos-publications.com.
Endogenous Substrates of SMYD2: Histone and Non-Histone Proteins
SMYD2 exhibits broad substrate specificity, methylating a range of endogenous histone and non-histone proteins mdpi.comresearchgate.netresearchgate.net.
Table 1: Key Endogenous Substrates of SMYD2
SMYD2 is recognized as a methyltransferase that can methylate both histone H3K4 and H3K36 researchgate.netnih.govaging-us.comresearchgate.net. SMYD2 was initially characterized as an H3K36-specific methyltransferase mdpi.comresearchgate.netnih.gov. It mediates H3K36 dimethylation, which can repress transcription mdpi.comnih.govnih.gov. For example, in macrophages, SMYD2 specifically facilitates H3K36 dimethylation at the promoters of Tnf and Il6 genes to suppress their transcription nih.gov.
In contrast, SMYD2's activity on H3K4 is often associated with gene activation. This activity can be enhanced by interaction with the chaperone protein heat shock protein 90α (HSP90α) spandidos-publications.compnas.orgoup.comacs.org. In the presence of HSP90α, SMYD2 specifically methylates H3K4, leading to gene activation; conversely, in the absence of HSP90α, SMYD2 reverts to its specific methylation of H3K36, resulting in gene repression spandidos-publications.com. For instance, SMYD2 upregulation can increase the mono-methylation level of histone 3 lysine 4 (H3K4me1), leading to a hyper-methylated chromatin state and activating enhancers adjacent to key aging-related genes like Cdkn1a and Cdkn2a aging-us.com.
The precise mechanism by which SMYD2's H3K4 methylation influences cell proliferation is still being elucidated spandidos-publications.com. These findings highlight the context-dependent nature of SMYD2's enzymatic activity and its role in regulating gene expression through different histone methylation marks mdpi.comspandidos-publications.compnas.org.
Non-Histone Protein Methylation: Substrate Diversity and Functional Impact
SMYD2 exhibits broad substrate specificity, extending its methyltransferase activity beyond histones to numerous non-histone proteins, thereby regulating diverse cellular processes researchgate.netnih.govresearchgate.netacs.orgd-nb.infonih.gov. The methylation of these non-histone substrates by SMYD2 can significantly alter their function, impacting critical cellular pathways.
Key non-histone substrates of SMYD2 and their functional impacts include:
p53: SMYD2 mono-methylates the tumor suppressor protein p53 at lysine 370 (K370me1). This methylation inhibits p53's DNA-binding activity and its subsequent transcriptional regulatory function, thereby suppressing its tumor-inhibiting capabilities spandidos-publications.comresearchgate.netacs.orgd-nb.infonih.govrcsb.orgnih.govnih.gov.
RB (Retinoblastoma tumor suppressor): SMYD2 can methylate RB at lysine 860 (K860) and lysine 810 (K810). This methylation influences cell growth, differentiation, and the DNA damage response, and has been shown to enhance cell cycle progression by increasing RB phosphorylation spandidos-publications.comresearchgate.netnih.govnih.gov.
PTEN (Phosphatase and tensin homolog): SMYD2 methylates PTEN at lysine 313 (K313). This modification negatively regulates PTEN's tumor suppressor activity, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)-AKT pathway, which can promote cell growth spandidos-publications.comd-nb.inforesearchgate.netnih.govnih.gov.
STAT3: SMYD2-mediated methylation activates STAT3, a signal transducer and activator of transcription. This activation promotes cell proliferation and survival, particularly observed in triple-negative breast cancer researchgate.netnih.govnih.gov.
PARP1 (Poly(ADP-ribose) polymerase 1): SMYD2 mono-methylates PARP1 at lysine 528 (K528). This methylation enhances PARP1's poly(ADP-ribosyl)ation activity, especially after oxidative stress, implicating a novel mechanism in human carcinogenesis researchgate.netnih.gov.
NF-κB (p65 subunit): Methylation of the p65 subunit of NF-κB by SMYD2 leads to its activation, contributing to increased cell proliferation and survival researchgate.netnih.govnih.gov.
RIPK1: SMYD2 targets Receptor-Interacting Protein Kinase 1 (RIPK1) and inhibits its phosphorylation. This action sensitizes colonic tumor cells to TNF-induced apoptosis and necroptosis researchgate.net.
BTF3: The intracellular levels of mono-methylated BTF3 (BTF3me1) are inhibited by EPZ033294 in a concentration-dependent manner, indicating that BTF3 is a substrate of SMYD2 medkoo.comchemicalbook.com.
ERα (Estrogen Receptor alpha): SMYD2 is involved in the methylation of ERα researchgate.netsemanticscholar.org.
β-Catenin: SMYD2 contributes to colorectal cancer metastasis by recruiting DNA methyltransferase 1, which suppresses adenomatous polyposis coli 2 expression. This facilitates epithelial-mesenchymal transition and activates the Wnt/β-catenin signaling pathway semanticscholar.orgnih.gov.
KMT2D: SMYD2 methylates the chromatin modifier KMT2D at lysine 1330 (K1330). This methylation impacts KMT2D chromatin binding and estrogen receptor (ER)-dependent transcription, and sensitizes breast cancer cells to PI3K/AKT inhibition and endocrine therapy researchgate.net.
BCAR3: SMYD2 methylates BCAR3 at lysine 334 (K334me1). This methylated BCAR3 is recognized by novel methyl-binding domains in FMNLs proteins, which are actin cytoskeleton regulators. This interaction modulates lamellipodia properties, thereby promoting cell motility and metastatic spreading in breast cancer biorxiv.org.
Table 1: Selected Non-Histone Substrates of SMYD2 and Their Functional Impact
| Substrate | Methylation Site (if known) | Functional Impact of SMYD2 Methylation |
| p53 | Lysine 370 (K370me1) | Inhibits transcriptional activity and tumor suppressor function spandidos-publications.comd-nb.infonih.gov |
| RB | Lysine 860 (K860), Lysine 810 (K810) | Influences cell growth, differentiation, DNA damage response; enhances cell cycle progression spandidos-publications.comnih.gov |
| PTEN | Lysine 313 (K313) | Negatively regulates tumor suppressor activity, activates PI3K-AKT pathway spandidos-publications.comd-nb.infonih.gov |
| STAT3 | Not specified | Activation, promoting cell proliferation and survival researchgate.netnih.gov |
| PARP1 | Lysine 528 (K528) | Enhances poly(ADP-ribosyl)ation activity after oxidative stress researchgate.netnih.gov |
| NF-κB (p65) | Not specified | Activation, promoting cell proliferation and survival researchgate.netnih.gov |
| RIPK1 | Not specified | Inhibits phosphorylation, sensitizes cells to apoptosis and necroptosis researchgate.net |
| BTF3 | Not specified (BTF3me1) | Methylation mark inhibited by this compound medkoo.comchemicalbook.com |
| ERα | Not specified | Involved in methylation of estrogen receptor alpha researchgate.netsemanticscholar.org |
| β-Catenin | Not specified | Activates Wnt/β-catenin signaling, promotes epithelial-mesenchymal transition semanticscholar.orgnih.gov |
| KMT2D | Lysine 1330 (K1330) | Impacts chromatin binding, ER-dependent transcription, sensitizes to PI3K/AKT inhibition researchgate.net |
| BCAR3 | Lysine 334 (K334me1) | Modulates lamellipodia properties, promotes cell motility and metastatic spreading biorxiv.org |
Physiological Roles of SMYD2
SMYD2 plays essential roles in normal organismal development and various fundamental cellular functions. Its activity is crucial for the development of skeletal muscle and cardiac muscle cells spandidos-publications.comresearchgate.netmdpi.comd-nb.info. Beyond its developmental roles, SMYD2 is involved in regulating a range of cellular processes, including cell cycle control, gene expression, DNA repair, and signal transduction tandfonline.comresearchgate.netspandidos-publications.comresearchgate.netnih.govnih.gov. SMYD2 is found in both the nucleus and cytoplasm, suggesting its involvement in diverse cellular compartments and regulatory mechanisms researchgate.netrcsb.org. The broad physiological impact of SMYD2 stems from its ability to methylate both histone and non-histone proteins, thereby influencing complex cellular networks and pathways tandfonline.comspandidos-publications.comresearchgate.net.
Dysregulation of SMYD2 in Pathophysiological Contexts
This compound exhibits a distinct and unique binding mode to SMYD2. Unlike some other inhibitors, it is noncompetitive with respect to the peptide substrate and traverses the peptide binding site, inducing a novel pocket into which its hydrophobic tail is inserted medkoo.comnih.govrsc.org. This unique mechanism of action contributes to its potency and selectivity.
Research findings indicate that pharmacological inhibition of SMYD2 with compounds like this compound can impact cancer progression. For example, inhibition of SMYD2 has been shown to attenuate colonic tumor growth and sensitize breast cancer cells to PI3K/AKT inhibition and endocrine therapy researchgate.net. Furthermore, pharmacological inhibition of SMYD2 effectively impairs the metastatic spread of breast cancer cells in patient-derived xenografts and aggressive mammary tumors in genetically engineered mouse models biorxiv.org. While this compound and other SMYD2 inhibitors have shown promising results in preclinical studies, they are currently at the research level and have not yet progressed to clinical trials as therapeutic agents against tumors nih.gov.
Properties
Molecular Formula |
C21H23ClN6O |
|---|---|
Molecular Weight |
410.91 |
IUPAC Name |
N-(1-((1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN6O/c22-18-3-1-15(2-4-18)10-27-11-16(7-23-27)9-26-13-19(14-26)25-21(29)17-8-24-28(12-17)20-5-6-20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2,(H,25,29) |
InChI Key |
JWGPLPSMSAOSOX-UHFFFAOYSA-N |
SMILES |
O=C(C1=CN(C2CC2)N=C1)NC3CN(CC4=CN(CC5=CC=C(Cl)C=C5)N=C4)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EPZ-033294; EPZ 033294; EPZ033294 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Epz033294
Identification of EPZ033294 as a SMYD2 Inhibitor
The discovery and subsequent characterization of this compound highlight a rigorous process of identifying and optimizing small molecules that specifically target SMYD2 activity.
High-Throughput Screening and Lead Optimization Strategies
This compound emerged from comprehensive research efforts aimed at identifying inhibitors for protein methyltransferases. While the specific details of its initial high-throughput screening (HTS) are not extensively documented in publicly available summaries, the development of SMYD2 inhibitors often involves screening large chemical libraries. For instance, the first SMYD2 inhibitor, AZ505, was identified in 2011 after screening over a million-compound library nih.gov. Subsequent lead optimization strategies, often guided by structural insights, led to the development of more potent and selective inhibitors like this compound, which exhibits a distinct and unique binding mode compared to other known SMYD2 inhibitors medkoo.comnih.gov.
Inhibitory Potency Against SMYD2 Methyltransferase Activity
This compound demonstrates high inhibitory potency against SMYD2. In biochemical assays, it inhibits the enzymatic activity of SMYD2 with an IC50 value of 3.9 nM medkoo.comnih.govplos.orgprobechem.com. Furthermore, in cell-based assays, this compound effectively inhibits the methylation of intracellular substrates, such as BTF3 (Basic Transcription Factor 3), with an IC50 of 2.9 nM, indicating its efficacy within a cellular context medkoo.comnih.govplos.orgresearchgate.net.
Table 1: Inhibitory Potency of this compound Against SMYD2
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | SMYD2 | 3.9 | medkoo.comnih.govplos.orgprobechem.com |
| Cellular Assay | BTF3me1 | 2.9 | medkoo.comnih.govplos.orgresearchgate.net |
Selectivity Profile Against Other Protein Methyltransferases
A critical aspect of any chemical probe or potential therapeutic agent is its selectivity. This compound exhibits a favorable selectivity profile against a panel of other protein methyltransferases (PMTs). Studies have shown that this compound demonstrates no inhibition against a broad panel of other enzymes, including the closely related SMYD3, at concentrations up to 10 µM plos.org. This indicates a high degree of specificity for SMYD2 over other methyltransferases, which is crucial for minimizing off-target effects in research and potential therapeutic applications.
Enzyme Kinetics of SMYD2 Inhibition by this compound
Detailed enzyme kinetic studies have elucidated the mechanism by which this compound inhibits SMYD2.
Determination of Inhibition Type (e.g., non-competitive with respect to peptide substrate)
This compound acts as a non-competitive inhibitor with respect to the peptide substrate of SMYD2 medkoo.comnih.govplos.orgplos.orgnih.gov. This means that this compound binds to SMYD2 at a site distinct from the peptide substrate binding site. In relation to the cofactor S-adenosylmethionine (SAM), this compound has been characterized as either a non-competitive or uncompetitive inhibitor medkoo.comnih.govplos.org. The high affinity of SAM for SMYD2 made dual titration experiments challenging to definitively determine the exact mechanism with respect to SAM, but similar IC50 values at varying SAM concentrations ruled out a competitive mechanism plos.org.
The unique binding mode of this compound is a key feature of its inhibitory mechanism. Structural analysis, including crystal structures of the ternary SMYD2-SAM-EPZ033294 complex (PDB ID 5V3H), reveals that this compound traverses the peptide binding site and induces a distinct pocket into which its hydrophobic tail is inserted medkoo.comnih.govplos.org. Specifically, the cyclopropyl (B3062369) triazole moiety of this compound occupies the lysine (B10760008) channel, forming hydrogen bonds with the backbone amide NH of Thr185, while the azetidine (B1206935) nitrogen interacts with the side chain of Glu187. These amino acids are also involved in hydrogen bonding interactions with peptide substrates, highlighting how this compound interferes with substrate binding through this unique interaction nih.gov.
Binding Affinity Analysis
The binding affinity of this compound to SMYD2 has been quantitatively assessed using biophysical techniques. Surface Plasmon Resonance (SPR) analysis determined the dissociation constant (Kd) for this compound binding to SMYD2 to be 5 nM, with an association rate constant (kon) of 5 x 10^5 M^-1s^-1 and a dissociation rate constant (koff) of 0.003 s^-1 nih.govplos.org. Isothermal Titration Calorimetry (ITC) experiments further supported this strong interaction, with a stoichiometry of binding of approximately 0.7, indicating a near 1:1 binding ratio of this compound to SMYD2 nih.govplos.org.
Table 2: Binding Affinity of this compound to SMYD2
| Method | Parameter | Value | Reference |
| SPR | Kd | 5 nM | nih.govplos.org |
| SPR | kon | 5 x 10^5 M^-1s^-1 | nih.govplos.org |
| SPR | koff | 0.003 s^-1 | nih.govplos.org |
| ITC | Stoichiometry | ~0.7 | nih.govplos.org |
Mechanistic Basis of Smyd2 Inhibition by Epz033294
Structural Analysis of EPZ033294-SMYD2-SAM Complex
The elucidation of the crystal structure of the ternary SMYD2-SAM-EPZ033294 complex (PDB ID 5V3H) has provided critical insights into the molecular basis of its inhibitory mechanism researchgate.netresearchgate.netscispace.comebi.ac.ukrcsb.org.
The crystal structure reveals that this compound binds to SMYD2 in the presence of SAM researchgate.netresearchgate.netscispace.comebi.ac.ukrcsb.org. Interestingly, two molecules of this compound were observed within the peptide binding site of SMYD2 plos.org. This compound exhibits a unique binding mode compared to other known SMYD2 inhibitors plos.org.
This compound establishes specific interactions within the SMYD2 enzyme. Its cyclopropyl (B3062369) pyrazole (B372694) portion is positioned within the lysine (B10760008) groove, a region typically occupied by the substrate lysine residue rsc.org. Furthermore, the hydrophobic tail of this compound extends into a newly formed channel that is induced by the presence of the inhibitor itself rsc.org. This interaction induces a hydrophobic pocket within the enzyme plos.org.
Beyond the active site, SMYD2 possesses a novel allosteric binding site characterized by high conformational plasticity and promiscuity researchgate.netbiorxiv.org. This allosteric site is capable of binding various molecules, including peptides, proteins, polyethylene (B3416737) glycol (PEG), and small molecules researchgate.netbiorxiv.org. Crucially, this allosteric site exhibits positive cooperativity with substrate binding, thereby influencing the catalytic activity of SMYD2 researchgate.netbiorxiv.org. The communication between this allosteric site and the active site appears to be unidirectional, meaning that the allosteric site's function remains unaffected by changes at the active site researchgate.netbiorxiv.org. This characteristic suggests that allosteric inhibitors like this compound could offer a pathway for designing highly specific inhibitors with reduced off-target effects researchgate.netbiorxiv.org.
The binding of this compound leads to specific conformational adjustments within the SMYD2 enzyme. As observed in the crystal structure, this compound (specifically molecule 1) induces the formation of a hydrophobic pocket plos.org. This induced fit mechanism is consistent with the inherent conformational flexibility of SMYD2. SMYD2 itself possesses a two-lobed structure, with its active site situated at the base of a deep crevice formed between the C-terminal domain (CTD) and the catalytic domain rcsb.orgplos.org. The methyltransferase activity of SMYD2 is regulated by an autoinhibitory mechanism involving intra- and interdomain bending of its conserved CTD rcsb.orgplos.orgnih.gov. This CTD plays a vital role in stabilizing the autoinhibited conformation of SMYD2, thereby restricting substrate access to the catalytic site rcsb.orgplos.org. The binding of ligands at allosteric sites, such as the one engaged by this compound, can significantly alter the conformational ensemble of SMYD2, influencing its activity wayne.edu.
Disruption of SMYD2 Catalytic Function
The binding of this compound to SMYD2 directly impairs the enzyme's ability to perform its methyltransferase function.
Protein lysine methyltransferases, including SMYD2, catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to specific lysine residues on target proteins rsc.org. This compound effectively prevents this methyl group transfer vulcanchem.com. Its classification as either a non-competitive or uncompetitive inhibitor with respect to SAM suggests that it does not directly compete with SAM for binding at the cofactor site but rather binds to a distinct site on the enzyme, altering its conformation or catalytic efficiency in a way that impedes SAM's role in the methylation reaction nih.gov.
This compound is characterized as a non-competitive inhibitor with respect to the peptide substrate researchgate.netnih.govresearchgate.netnih.gov. This means that this compound can bind to SMYD2 regardless of whether the substrate is already bound, and its binding reduces the enzyme's maximal velocity (Vmax) without significantly affecting the substrate's binding affinity (Km) nih.gov. By occupying the lysine groove and inducing a new hydrophobic channel, this compound physically obstructs or allosterically modifies the enzyme's ability to properly recognize and bind its protein or peptide substrates, thereby preventing the methylation reaction from proceeding efficiently rsc.org.
Cellular and Molecular Consequences of Smyd2 Inhibition by Epz033294
Modulation of Target Protein Methylation in Cellular Models
EPZ033294 effectively modulates the methylation status of both histone and non-histone proteins in various cellular models, directly impacting the epigenetic landscape and cellular signaling pathways.
Reduction of Histone H3K4 and H3K36 Methylation Marks
SMYD2 is known to catalyze the methylation of specific lysine (B10760008) residues on histone H3, particularly at lysine 4 (H3K4) and lysine 36 (H3K36). These histone methylation marks play crucial roles in gene regulation; H3K4 methylation is generally associated with active gene promoters, while H3K36 methylation is found within gene bodies and is linked to transcriptional elongation and prevention of cryptic transcription.
Inhibition of SMYD2 by this compound leads to a reduction in these specific histone methylation marks. For instance, studies have shown that SMYD2 inhibition can attenuate levels of methylated H3K4 and H3K36, thereby influencing chromatin structure and accessibility. This reduction signifies a direct consequence of this compound's ability to impair SMYD2's methyltransferase activity on its canonical histone substrates.
Attenuation of Non-Histone Protein Methylation (e.g., p53, BTF3)
Beyond histones, SMYD2 methylates a diverse array of non-histone proteins, influencing their stability, activity, and function. This compound's inhibitory action extends to these non-histone targets, leading to their attenuated methylation.
A prominent non-histone target of SMYD2 is the tumor suppressor protein p53, which SMYD2 monomethylates at Lys370. This methylation event has been shown to repress p53's transcriptional regulatory activity, thereby promoting cancer initiation and growth. Inhibition of SMYD2 by compounds like this compound leads to a reduction in p53 methylation, which can reactivate p53-mediated tumor suppressor functions.
Another significant non-histone substrate is KMT2D (Lysine Methyltransferase 2D), a chromatin modifier. Treatment of cells with this compound has been shown to reduce methylated KMT2D at K1330. Other identified non-histone targets of SMYD2 include ERα, EZH2, p65, STAT3, RUNX1, YY2, E2F, RB1, ALK, β-catenin, HSP90AB1, PARP1, PTEN, BMPR2, AHNAK, and AHNAK2, indicating a broad impact on various cellular pathways. While specific data for BTF3 methylation by SMYD2 and its modulation by this compound were not detailed in the provided search results, SMYD2's broad activity on non-histone proteins suggests potential interactions with other transcription factors and cellular regulators.
Table 1: Key Methylation Targets of SMYD2 and Impact of this compound
| Target Protein | Type | SMYD2 Methylation Site (if specified) | Consequence of SMYD2 Methylation | Effect of this compound (SMYD2 Inhibition) | Reference |
| Histone H3K4 | Histone | Lysine 4 | Gene activation | Reduction in methylation marks | |
| Histone H3K36 | Histone | Lysine 36 | Gene activation, transcriptional elongation | Reduction in methylation marks | |
| p53 | Non-Histone | Lys370 | Represses transcriptional activity | Attenuation of methylation, reactivation of p53 | |
| KMT2D | Non-Histone | K1330 | Positive regulation of KMT2D function | Reduction in methylation at K1330 |
Impact on Gene Expression Regulation
The modulation of protein methylation by this compound, particularly on histones and transcription factors, directly translates into significant alterations in gene expression profiles.
Alterations in Transcriptional Profiles of SMYD2-Target Genes
SMYD2's methyltransferase activity on histones H3K4 and H3K36 is directly involved in regulating gene transcription. By inhibiting SMYD2, this compound influences the expression of genes whose transcription is dependent on SMYD2-mediated methylation.
Research in MCF7 breast cancer cells demonstrated that SMYD2 inhibition or knockdown significantly impacts gene expression. Out of 3,995 genes that were either downregulated or upregulated by PI3K inhibition, 1,248 were affected by SMYD2 knockdown, indicating that over 30% of alpelisib-regulated gene expression requires SMYD2. Gene set enrichment analysis (GSEA) revealed that estrogen response was one of the top gene signatures negatively regulated by the loss of SMYD2. Furthermore, cellular proliferation pathways, including G2M, cell cycle, and E2F targets, were significantly downregulated in SMYD2 knockdown cells compared to controls. This highlights this compound's potential to alter transcriptional programs critical for cancer cell growth and survival.
Table 2: Impact of SMYD2 Inhibition on Gene Expression in MCF7 Cells
| Gene Signature/Pathway | Effect of SMYD2 Inhibition/Knockdown | Percentage of PI3K-inhibited genes affected by SMYD2 knockdown | Reference |
| Estrogen Response | Negatively regulated | Not specified directly for this pathway, but overall 30% | |
| Cellular Proliferation (G2M, Cell Cycle, E2F targets) | Significantly downregulated | Not specified directly for this pathway, but overall 30% | |
| Overall Alpelisib-regulated genes | Altered in 1,248 out of 3,995 genes | >30% |
Role in Chromatin Remodeling and Epigenetic Landscape
SMYD2's ability to methylate histones H3K4 and H3K36 directly contributes to the chromatin's accessibility and transcriptional activity. By inhibiting SMYD2, this compound indirectly influences chromatin remodeling processes. The reduction in activating histone marks (H3K4me and H3K36me) due to SMYD2 inhibition can lead to a more condensed chromatin state at specific loci, thereby affecting the binding of transcription factors and other regulatory proteins. This contributes to the observed changes in gene expression and the broader epigenetic landscape.
Effects on Cellular Homeostasis and Processes in Preclinical Systems
The molecular and transcriptional changes induced by this compound translate into observable effects on cellular homeostasis and processes in preclinical models, particularly in the context of cancer.
Pharmacological inhibition of SMYD2 with this compound has shown a modest effect on the growth of cells when used alone. However, a stronger phenotype, characterized by reduced cell proliferation, was observed when this compound was combined with PI3K inhibition. This suggests a synergistic effect, where SMYD2 inhibition sensitizes cancer cells to other therapeutic agents.
Specifically, this compound, similar to other SMYD2 inhibitors, has been shown to sensitize breast cancer cells, patient-derived organoids, and tumors to PI3K/AKT inhibition and endocrine therapy. This sensitization is partly attributed to the modulation of KMT2D K1330 methylation. Furthermore, in preclinical models of colonic cancer, pharmacological inhibition of SMYD2 with this compound attenuated colonic tumor growth. These findings highlight this compound's potential to impact cellular proliferation, apoptosis, and tumor progression by targeting SMYD2-mediated epigenetic regulation.
Table 3: Cellular Effects of this compound in Preclinical Systems
| Cellular Process/Outcome | Effect of this compound (SMYD2 Inhibition) | Context/Model System | Reference |
| Cell Growth/Proliferation | Modest reduction alone, stronger with PI3K inhibition | MCF7 breast cancer cells | |
| Sensitization to therapy | Sensitizes to PI3K/AKT inhibition and endocrine therapy | Breast cancer cells, patient-derived organoids, tumors | |
| Tumor Growth | Attenuated | Colonic tumor models |
Role of Smyd2 in Disease Pathophysiology and Preclinical Interventions
SMYD2 as a Contributor to Carcinogenesis and Tumor Progression
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase implicated in the pathogenesis of numerous diseases, most notably cancer. medchemexpress.com Its role as a contributor to tumor formation and advancement stems from its ability to modify both histone and non-histone proteins, thereby influencing critical cellular processes. medchemexpress.comprobechem.com
Elevated expression of SMYD2 has been identified across a wide spectrum of human cancers, often correlating with poor patient outcomes. nih.govmdpi.com Studies have documented the overexpression of SMYD2 messenger RNA (mRNA) and protein in numerous cancer cell lines and primary tumor samples. mdpi.commanchester.ac.uk For instance, SMYD2 is overexpressed in a significant percentage of esophageal squamous cell carcinoma (ESCC) cases, with one study reporting protein overexpression in 76.5% of patients. mdpi.commanchester.ac.uk Similarly, high expression levels have been noted in gastric cancer, hepatocellular carcinoma (HCC), triple-negative breast cancer (TNBC), and various gastrointestinal cancers. medchemexpress.comnih.govmanchester.ac.ukmedkoo.comstanford.edu This widespread dysregulation highlights SMYD2's potential role as a key oncogenic driver in diverse tumor types. nih.gov
Table 1: SMYD2 Overexpression in Various Cancer Models
| Cancer Type | Finding | Reference(s) |
|---|---|---|
| Breast Cancer | Significantly higher expression in breast cancer cell lines and tumor tissues, particularly triple-negative breast cancer (TNBC). | medkoo.comstanford.eduresearchgate.net |
| Hepatocellular Carcinoma (HCC) | Upregulated in HCC tissues and associated with unfavorable clinical outcomes. | medchemexpress.comnih.govstanford.edu |
| Colorectal Cancer (CRC) | Upregulation is associated with tumorigenesis. | medchemexpress.com |
| Esophageal Squamous Cell Carcinoma (ESCC) | Frequent overexpression of mRNA and protein; protein overexpression seen in 76.5% of primary tumors in one study. | mdpi.commanchester.ac.uk |
| Gastric Cancer | Overexpression observed in 71.4% of cell lines and 38.1% of primary tumors in one analysis; associated with poor prognosis. | medchemexpress.commanchester.ac.uk |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpression detected in 60% of nonmultiple cases and 70% of multiple cases of HPV-unrelated HNSCC. | nih.gov |
| Lung Cancer | Identified as being overexpressed in lung cancer. | stanford.edunih.gov |
The cancer-promoting functions of SMYD2 are executed through several distinct mechanisms, primarily involving the methylation of key regulatory proteins. medchemexpress.com
Repression of Tumor Suppressors: A primary oncogenic mechanism of SMYD2 is the methylation and subsequent inhibition of tumor suppressor proteins. medchemexpress.com It is known to methylate p53 at lysine 370, which represses its transcriptional activity and ability to induce apoptosis. probechem.comnih.gov SMYD2 also methylates and inhibits other crucial tumor suppressors, including the Retinoblastoma protein (RB) and PTEN, further promoting cell cycle progression and tumor cell growth. medchemexpress.comprobechem.comnih.govembopress.org
Activation of Oncogenes and Signaling Pathways: Beyond silencing tumor suppressors, SMYD2 can activate pro-cancer pathways. It methylates and activates oncogenic transcription factors such as STAT3 and the p65 subunit of NF-κB, leading to increased proliferation and survival in triple-negative breast cancer cells. medkoo.comresearchgate.net In hepatocellular carcinoma, SMYD2-mediated methylation of the oncogene c-Myc increases its protein stability, which in turn upregulates glutaminase (B10826351) 1 (GLS1) and promotes glutamine metabolism, fueling cancer cell growth. nih.govnih.gov Furthermore, SMYD2 can influence other signaling pathways, such as the ERBB2/FUT4 pathway in colon cancer. medchemexpress.com
Epigenetic Regulation: As a histone-modifying enzyme, SMYD2 also plays a role in epigenetic regulation. It can methylate histone H3 at lysine 4 (H3K4), histone H3 at lysine 36 (H3K36), and histone H4 at lysine 20 (H4K20), thereby altering gene expression patterns to favor a cancerous state. medchemexpress.comprobechem.com
Preclinical Evaluation of this compound in Disease Models
This compound has been developed as a potent and selective small-molecule inhibitor of SMYD2, representing a novel chemical series for targeting this enzyme. nih.gov
This compound demonstrates high potency in biochemical assays, inhibiting the enzymatic activity of SMYD2 with a half-maximal inhibitory concentration (IC50) of 3.9 nM. medchemexpress.comnih.govmedkoo.com In cellular assays, it has been shown to inhibit the SMYD2-mediated methylation of its substrate, BTF3, with IC50 values reported as 2.9 nM and 29 nM in different studies. probechem.commedkoo.com The inhibitor is highly selective for SMYD2, showing no significant activity against a panel of 15 other methyltransferases, including the closely related SMYD3, at concentrations up to 10 μM. nih.gov
Despite its potent and selective inhibition of SMYD2's enzymatic activity, one comprehensive study concluded that treatment with this compound, alongside CRISPR/Cas9 mutagenesis of SMYD2, did not impact the autonomous proliferation of a broad panel of cancer cell lines. nih.gov This suggests that for many cancer cells, the catalytic activity of SMYD2 is not essential for their proliferation in standard culture conditions. nih.gov However, another study indicated that pharmacological inhibition of SMYD2 could sensitize breast cancer cells to PI3K/AKT inhibitors and endocrine therapy, suggesting a potential role in combination treatments. researchgate.net
Table 2: Potency of this compound in Preclinical Assays
| Assay Type | Target/Substrate | IC50 Value | Reference(s) |
|---|---|---|---|
| Biochemical | SMYD2 Enzyme Activity | 3.9 nM | medchemexpress.comnih.govmedkoo.com |
| Cellular | BTF3 Methylation | 2.9 nM | medkoo.com |
| Cellular | Cellular Methylation | 29 nM | probechem.com |
Currently, there is a lack of published data specifically detailing the effects of this compound on tumor growth in in vivo animal models. While studies involving the genetic knockout of SMYD2 have shown a significant reduction in colon tumor growth in mice, and reports on other SMYD2 inhibitors like BAY-598 mention a slight decrease in tumor area, direct evidence for the in vivo efficacy of this compound is not available in the reviewed literature. researchgate.net
The potential for this compound to reverse or overcome chemoresistance has not been explicitly demonstrated in the available preclinical studies. However, research showing that SMYD2 inhibition can sensitize breast cancer cells to other targeted agents, such as PI3K/AKT inhibitors, points towards a possible role in combination therapies to overcome resistance mechanisms. researchgate.net In hepatocellular carcinoma, the knockdown of SMYD2 was found to overcome chemoresistance to sorafenib, suggesting that targeting this enzyme could be a strategy for re-sensitizing tumors to existing treatments. nih.gov Further investigation is required to determine if pharmacological inhibition with this compound can replicate these findings and be effective in reversing chemoresistance in various preclinical cancer models.
SMYD2 in Other Pathological Conditions
While the primary focus of SMYD2 research has been in oncology, emerging evidence suggests its involvement in other pathological conditions. Preclinical studies have begun to explore the therapeutic potential of targeting SMYD2 in these non-cancerous diseases.
Cardiovascular Disease
SMYD2 plays a role in cardiac development and function. nih.gov Under normal physiological conditions, SMYD2 is involved in maintaining the stability of the sarcomere, the fundamental contractile unit of muscle cells. researchgate.net Preclinical models have shown that the expression of SMYD2 is altered in response to cardiac stress, such as myocardial infarction. researchgate.net A decrease in SMYD2 levels has been associated with increased cardiomyocyte apoptosis (cell death). researchgate.net While cardiac-specific deletion of SMYD2 in mice did not impair normal heart development, it is suggested that its role may become more critical under conditions of stress. nih.govresearchgate.net The potential for SMYD2 inhibitors like this compound in cardiovascular diseases is an area for future investigation, particularly in conditions characterized by cardiac stress and cell death.
Kidney Disease
Recent preclinical research has highlighted a significant role for SMYD2 in the pathogenesis of kidney diseases, including autosomal dominant polycystic kidney disease (ADPKD) and chronic kidney disease (CKD). jci.orgkarger.com In models of ADPKD, SMYD2 has been found to be upregulated in the epithelial cells of renal cysts. jci.org Inhibition of SMYD2 in these models has been shown to slow the growth of cysts. jci.orgresearchgate.net The mechanism appears to involve the methylation and subsequent activation of proteins such as STAT3 and the p65 subunit of NF-κB, which are involved in cell proliferation and survival. jci.org
In the context of CKD, particularly that induced by agents like cisplatin, SMYD2 expression is also upregulated in renal tissues. nih.gov Preclinical studies using other SMYD2 inhibitors have demonstrated that blocking SMYD2 activity can lessen renal injury and reduce the expression of proteins associated with fibrosis (scarring). karger.comnih.gov These findings suggest that SMYD2 is a positive regulator of pathways that contribute to the progression of kidney disease. nih.gov The specific effects of this compound in preclinical models of kidney disease have yet to be extensively reported, but the existing data with other SMYD2 inhibitors provide a strong rationale for its investigation in this area.
Inflammatory Diseases
The function of SMYD2 has been linked to inflammatory processes. nih.gov For instance, SMYD2 can act as a negative regulator of macrophage activation, thereby inhibiting the production of pro-inflammatory cytokines. nih.gov The NF-κB pathway, a central regulator of inflammation, is influenced by SMYD2 activity. jci.orgnih.gov Given that chronic inflammation is a key component of many diseases, the ability of an inhibitor like this compound to modulate SMYD2 activity could have therapeutic implications. However, detailed preclinical studies of this compound in specific inflammatory disease models are currently limited.
Research Methodologies in Epz033294 Studies
Biochemical Assay Development for SMYD2 Activity and Inhibition
The investigation of EPZ033294 as a selective inhibitor of the enzyme SMYD2 (SET and MYND domain-containing protein 2) has been underpinned by robust biochemical assay development. A primary method employed was a radiometric assay, which utilized a tritiated S-adenosylmethionine (SAM) cofactor and a histone H3 peptide substrate to quantify the enzymatic activity of SMYD2. nih.gov This technique allows for the direct measurement of methyl group transfer, providing a sensitive and quantitative readout of enzyme inhibition.
Through these assays, a representative dose-response curve for this compound was generated, establishing its high potency. researchgate.net Further mechanistic studies were conducted by varying the concentration of the peptide substrate. The results of these experiments demonstrated that the IC50 values for this compound remained consistent despite changes in substrate concentration, indicating a noncompetitive mode of inhibition with respect to the peptide substrate. nih.govresearchgate.net The affinity of SAM for SMYD2 is noted to be high. nih.gov Other techniques used to characterize the biochemical properties of SMYD2 and its interaction with inhibitors include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide data on binding affinity and kinetics. nih.gov
| Parameter | Value | Method | Inhibition Mode (vs. Peptide) |
|---|---|---|---|
| Biochemical IC50 | 3.9 ± 0.3 nM | Radiometric Assay | Noncompetitive |
Cell-Based Assays for Methylation and Functional Outcomes
To determine if the biochemical potency of this compound translated into activity within a cellular environment, researchers employed various cell-based assays. These assays are crucial for confirming target engagement and understanding the functional consequences of inhibiting SMYD2 in living cells.
One key method used was Western blot analysis to measure the methylation status of known SMYD2 substrates. researchgate.net For instance, the methylation of Basic Transcription Factor 3 (BTF3) was monitored in cells treated with increasing concentrations of this compound. researchgate.netmedchemexpress.com This approach demonstrated a dose-dependent reduction in BTF3 methylation, confirming that this compound could effectively penetrate cells and inhibit SMYD2 activity. researchgate.net The cellular IC50 value derived from these experiments was found to be comparable to the biochemical IC50, indicating efficient translation of biochemical potency to cellular activity. researchgate.netmedchemexpress.com Studies have utilized cell lines such as 293T to demonstrate the concentration-dependent inhibitory effects of this compound. medchemexpress.com
| Parameter | Value | Assay Method | Target Measured |
|---|---|---|---|
| Cellular IC50 | 2.9 nM | Western Blot | BTF3 Methylation |
Structural Biology Techniques (e.g., X-ray Crystallography)
Structural biology techniques, particularly X-ray crystallography, have been instrumental in elucidating the precise molecular interactions between this compound and the SMYD2 enzyme. By determining the co-crystal structure of this compound bound to SMYD2, researchers gained detailed insights into the inhibitor's binding mode.
The crystal structure (PDB ID: 5V3H) reveals that this compound settles into the active site of SMYD2. researchgate.net The structure shows the inhibitor in proximity to the cofactor SAM. researchgate.net This structural information is critical for understanding the basis of the inhibitor's potency and selectivity. It also provides a rational foundation for further structure-based drug design efforts to optimize inhibitor properties. X-ray crystallography studies on SMYD2 have also provided insights into its conformational flexibility and the structural basis for its interaction with various substrates, such as p53 and Estrogen Receptor α (ERα), which is crucial for designing specific inhibitors. nih.govnih.gov
Proteomic and Transcriptomic Profiling
While specific large-scale proteomic and transcriptomic studies focused solely on the effects of this compound are not detailed in the provided results, these methodologies are central to understanding the broader biological consequences of inhibiting methyltransferases like SMYD2. Proteomics can identify the full range of protein substrates for an enzyme, while transcriptomics reveals how inhibiting an enzyme's activity impacts global gene expression.
Methodologies such as peptide arrays combined with autoradiography have been used to investigate the substrate specificity of SMYD2, leading to the identification of novel non-histone targets. nih.gov In this approach, a library of peptides is synthesized and incubated with the enzyme and a radioactively labeled methyl donor to identify sequences that are efficiently methylated. nih.gov Such substrate discovery approaches are complemented by broader techniques like mass spectrometry-based proteomics to quantify changes in protein abundance or post-translational modifications across the proteome after inhibitor treatment. nih.govnih.gov Similarly, transcriptomic analyses, often performed using RNA-sequencing, can reveal downstream changes in gene expression networks that are regulated by SMYD2's activity, providing insights into its role in cellular processes. nih.govfrontiersin.org These integrated 'omics' approaches are powerful tools for elucidating the complex molecular mechanisms affected by SMYD2 inhibition. nih.govtennessee.edu
in vivo Preclinical Models for Efficacy Evaluation
To assess the therapeutic potential of inhibiting SMYD2, in vivo preclinical models are essential. youtube.com These models, typically involving animals, allow researchers to evaluate the efficacy of a compound in a complex, living system that better reflects human physiology than in vitro cultures. mdpi.comnih.gov
In the context of SMYD2 research, xenograft models are commonly used. These models involve implanting human cancer cells into immunocompromised mice, which then form tumors. researchgate.netnih.gov Studies have demonstrated that SMYD2 deficiency or pharmacological inhibition can attenuate colonic tumor growth in such animal models. researchgate.net For example, nude mouse xenograft experiments have been performed to verify the role of the SMYD2 axis in gastrointestinal stromal tumors (GIST). researchgate.net The efficacy of the inhibitor is typically assessed by monitoring tumor volume over time in treated versus untreated animals. These in vivo studies are a critical step in the drug discovery process, providing essential data on a compound's ability to impact disease progression in a physiological setting. youtube.com
Comparative Analysis with Other Smyd2 Inhibitors
Distinctive Binding Modes and Mechanisms
The mechanism by which SMYD2 inhibitors interact with the enzyme significantly influences their specificity and downstream effects. EPZ033294, LLY-507, and BAY-598 demonstrate varied approaches to inhibiting SMYD2 activity.
This compound exhibits a unique binding mode that distinguishes it from other known SMYD2 inhibitors. Its crystal structure reveals that this compound traverses the peptide binding site and induces a novel hydrophobic pocket, into which a hydrophobic tail of the molecule is inserted. nih.govplos.org This compound is non-competitive with respect to the peptide substrate and can be either non-competitive or uncompetitive with respect to S-adenosylmethionine (SAM), the methyl donor cofactor. nih.gov Specifically, the cyclopropyl (B3062369) pyrazole (B372694) portion of this compound binds within the lysine (B10760008) groove, while its hydrophobic tail extends into a newly generated channel. rsc.org
In contrast, LLY-507 functions as a substrate-competitive inhibitor. biorxiv.org Crystal structure analysis of SMYD2 in complex with LLY-507 shows that the inhibitor binds directly within the substrate peptide binding pocket/channel of the enzyme. nih.govd-nb.infonih.govnih.govscienceopen.com This direct competition with the substrate is a common mechanism for many methyltransferase inhibitors.
BAY-598 is also characterized as a potent and selective substrate-competitive inhibitor of SMYD2. rsc.orgnih.govnih.gov Its mechanism involves competition with the peptide substrate, and it is uncompetitive with respect to SAM. nih.govmdpi.com Structural studies of the SMYD2-SAM-BAY-598 ternary complex indicate that BAY-598 interacts with SAM via a chloro-substituted phenyl moiety. mdpi.com While it occupies the lysine binding channel and an adjacent hydrophobic pocket (pocket-1) similar to some earlier inhibitors, BAY-598 utilizes a dichlorophenyl moiety to address the methyl-lysine binding pocket, representing a distinctly different binding mode compared to previous inhibitors like AZ505 and LLY-507. nih.govacs.org
| Inhibitor | Binding Mode | Mechanism of Action | Key Structural Interaction |
|---|---|---|---|
| This compound | Unique; traverses peptide binding site, induces novel hydrophobic pocket | Non-competitive with peptide substrate; non-competitive/uncompetitive with SAM | Cyclopropyl pyrazole in lysine groove, hydrophobic tail in induced channel nih.govplos.orgrsc.org |
| LLY-507 | Substrate peptide binding pocket | Substrate-competitive | Binds directly in the substrate channel nih.govnih.govscienceopen.com |
| BAY-598 | Substrate binding site (lysine binding channel, hydrophobic pocket-1) | Substrate-competitive; SAM-uncompetitive | Dichlorophenyl moiety addresses methyl-lysine binding pocket; interacts with SAM nih.govmdpi.comacs.org |
Comparative Cellular Efficacy and Selectivity Profiles
The efficacy and selectivity of SMYD2 inhibitors are crucial for their utility as research tools and potential therapeutic agents.
This compound demonstrates potent biochemical inhibition of SMYD2 with an IC50 of 3.9 nM. nih.gov In cellular assays, it effectively inhibits SMYD2-mediated BTF3 methylation with an IC50 of 2.9 nM. nih.gov Its selectivity profile indicates a 3-fold selectivity towards SMYD2 over a panel of 15 other protein methyltransferases (PMTs), including SMYD3. rsc.org this compound has been shown to inhibit the proliferation of cancer cell lines and p53 methylation. nih.govd-nb.info However, some studies suggest that, similar to BAY-598, this compound may have a limited impact on autonomous cancer cell proliferation, raising questions about the direct link between SMYD2 inhibition and cell growth in certain contexts. nih.govnih.govresearchgate.net
LLY-507 is a highly potent SMYD2 inhibitor, exhibiting an IC50 of less than 15 nM in biochemical assays. nih.govd-nb.infonih.govscienceopen.comtocris.com It is cell-active, effectively reducing SMYD2-induced monomethylation of p53 Lys370 at submicromolar concentrations, with cellular IC50 values around 0.6 µM in cell lines like U2OS and KYSE-150. nih.govscienceopen.com A significant advantage of LLY-507 is its impressive selectivity, showing over 100-fold selectivity for SMYD2 compared to 24-25 other methyltransferases, including closely related family members like SMYD3, SUV420H1, and SUV420H2. nih.govnih.govscienceopen.comtocris.com Furthermore, LLY-507 has demonstrated the ability to inhibit the proliferation of various tumor cell lines, including those from esophageal, breast, and liver cancers. nih.govnih.govd-nb.infotocris.commdpi.com
BAY-598 is also a potent SMYD2 inhibitor, with biochemical IC50 values of 27 nM and cellular activity (inhibition of p53K370 methylation) at 58 nM. nih.govrsc.orgthesgc.orgtocris.com It boasts excellent selectivity, displaying greater than 100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases, including SMYD3, SUV420H1, and SUV420H2. rsc.orgnih.govthesgc.orgtocris.com In research applications, BAY-598 has been shown to enhance apoptotic responses to doxorubicin (B1662922) in cancer cell lines and to reduce methylation in tumor cells in mouse xenograft models. nih.govd-nb.infotocris.com However, similar to this compound in some studies, BAY-598 has demonstrated a limited antiproliferative effect when used as a monotherapy in many cancer cell lines. nih.govrsc.org
| Inhibitor | Biochemical IC50 (SMYD2) | Cellular IC50 (SMYD2) | Selectivity | Observed Cellular Effects |
|---|---|---|---|---|
| This compound | 3.9 nM nih.gov | 2.9 nM (BTF3 methylation) nih.gov | 3-fold over 15 PMTs (incl. SMYD3) rsc.org | Inhibits cancer cell proliferation and p53 methylation nih.govd-nb.info; limited impact on autonomous cell proliferation in some studies nih.govnih.govresearchgate.net |
| LLY-507 | < 15 nM nih.govtocris.com | ~0.6 µM (p53 Lys370me1) nih.govscienceopen.com | >100-fold over 24-25 other methyltransferases (incl. SMYD3, SUV420H1/H2) nih.govscienceopen.comtocris.com | Inhibits proliferation of various cancer cell lines (esophageal, breast, liver) nih.govnih.govd-nb.infotocris.commdpi.com; additive effect with olaparib (B1684210) nih.gov |
| BAY-598 | 27 nM thesgc.orgtocris.com | 58 nM (p53K370me1) nih.govthesgc.orgtocris.com | >100-fold over 32 other methyltransferases (incl. SMYD3, SUV420H1/H2) nih.govthesgc.orgtocris.com | Enhances doxorubicin-induced apoptosis tocris.com; reduces methylation in xenografts nih.govd-nb.infotocris.com; limited antiproliferative effect as monotherapy nih.govrsc.org |
Advantages and Limitations in Research Applications
Each SMYD2 inhibitor offers distinct advantages and limitations for researchers investigating SMYD2 biology and its role in disease.
This compound presents a significant advantage due to its unique binding mode. nih.govrsc.org This distinct interaction with SMYD2 can provide valuable insights into the enzyme's structural plasticity and allosteric regulation, potentially uncovering new avenues for inhibitor design. It is considered a high-quality probe with favorable physicochemical properties, making it suitable for both in vitro and in vivo studies. nih.gov The limitation of this compound, as highlighted in some studies, is its inconsistent effect on autonomous cancer cell proliferation, suggesting that SMYD2 inhibition alone may not always be sufficient to halt cancer growth in all contexts. nih.govnih.govresearchgate.net This necessitates careful interpretation of phenotypic data when using this compound.
LLY-507 is highly valued for its potency, selectivity, and cell-activity, making it a robust chemical probe for dissecting SMYD2 biology. nih.govscienceopen.comnih.gov Its ability to inhibit the proliferation of various cancer cell lines is a notable advantage, indicating its potential for studying SMYD2's role in oncogenesis. nih.govtocris.com The observed additive effect with PARP inhibitors also suggests its utility in combination therapy research. nih.gov A potential limitation, however, is that some reports suggest LLY-507 might inhibit other enzymes at higher concentrations, which could complicate the interpretation of cellular data, requiring careful experimental design and validation. nih.gov
BAY-598 is advantageous for its potency, high selectivity, and suitability for in vivo experiments. thesgc.orgtocris.com Its distinct binding mode, which differs from earlier substrate-competitive inhibitors, provides another valuable tool for structural and mechanistic studies of SMYD2. acs.org The ability of BAY-598 to enhance the efficacy of chemotherapeutic agents like doxorubicin in xenograft models points to its potential in combination studies. nih.govd-nb.infotocris.com The primary limitation of BAY-598, similar to this compound in certain contexts, is its limited antiproliferative effect when used as a single agent in many cancer cell lines, suggesting that SMYD2 inhibition alone might not be a standalone therapeutic strategy for all cancers. nih.govrsc.org
| Inhibitor | Advantages | Limitations |
|---|---|---|
| This compound | Unique binding mode for structural insights; high-quality probe for in vitro and in vivo studies nih.govplos.orgrsc.org | Inconsistent impact on autonomous cancer cell proliferation in some studies nih.govnih.govresearchgate.net |
| LLY-507 | Potent, selective, and cell-active; inhibits proliferation in various cancer cell lines; useful for combination therapy research nih.govnih.govscienceopen.comtocris.commdpi.com | Potential for off-target inhibition of other enzymes at higher concentrations, complicating data interpretation nih.gov |
| BAY-598 | Potent and highly selective; suitable for in vivo studies; distinct binding mode; enhances efficacy of chemotherapeutics nih.govd-nb.infoacs.orgthesgc.orgtocris.com | Limited antiproliferative effect as a monotherapy in many cancer cell lines nih.govrsc.org |
Challenges and Future Directions in Smyd2 Targeted Research
Elucidating the Full Spectrum of SMYD2 Substrates and Their Functional Significance
A primary challenge in SMYD2 research is the incomplete understanding of its full range of substrates. SMYD2 is known to methylate both histone and a variety of non-histone proteins, implicating it in a wide array of cellular processes beyond simple chromatin regulation. nih.govresearchgate.net While initial research identified key tumor suppressors and oncogenes as targets, a comprehensive catalog of SMYD2 substrates is necessary to fully grasp its biological roles in health and disease.
Known Non-Histone Substrates of SMYD2:
| Substrate | Site of Methylation | Associated Function |
| p53 | Lys370 | Inhibition of tumor suppressor activity nih.gov |
| Retinoblastoma protein (RB) | Lys810, Lys860 | Regulation of cell cycle progression nih.govnih.gov |
| PTEN | Lys313 | Inhibition of tumor suppressor activity nih.govresearchgate.net |
| Estrogen Receptor α (ERα) | Lys266 | Modulation of hormone signaling in breast cancer nih.gov |
| HSP90 | Lys616 | Regulation of protein folding and stability nih.gov |
| PARP1 | - | DNA repair and cell death nih.gov |
| STAT3 | - | Signal transduction and gene activation researchgate.net |
| ALK | - | Receptor tyrosine kinase signaling nih.gov |
This table is not exhaustive but represents key substrates identified in preclinical research.
The discovery of novel substrates is crucial, as illustrated by studies that have identified proteins involved in DNA repair, actin filament dynamics, and Ras signaling as potential SMYD2 targets. nih.govuni-stuttgart.de Advanced proteomic techniques, such as stable isotopic labeling with amino acids in cell culture (SILAC) coupled with immunoaffinity enrichment, are powerful tools for identifying new substrates in a cellular context. nih.gov Future research must not only identify these substrates but also validate the functional consequences of their methylation by SMYD2. Understanding how SMYD2-mediated methylation affects the stability, localization, and interaction partners of its diverse targets will be paramount to predicting the full biological impact of SMYD2 inhibition. nih.gov
Addressing Potential Off-Target Effects of SMYD2 Inhibitors in Preclinical Models
For instance, the SMYD2 inhibitor LLY-507 was reported to show antiproliferative effects in some cancer cell lines, but other reports raised concerns about its potential to inhibit several other enzymes, which could confound the interpretation of its cellular activity. nih.govnih.gov Similarly, another inhibitor, BAY-598, showed different phenotypic effects compared to LLY-507, highlighting the complexities introduced by potential off-target activities. nih.gov
Therefore, rigorous preclinical assessment of inhibitor specificity is essential. This includes comprehensive screening against panels of other methyltransferases and kinases. rsc.org Furthermore, genetic approaches like CRISPR/Cas9-mediated gene knockout serve as crucial orthogonal methods to validate the on-target effects of small molecule inhibitors. nih.govnih.gov Studies using CRISPR have sometimes yielded different results regarding the essentiality of SMYD2 for cancer cell proliferation compared to studies using chemical inhibitors, underscoring the importance of addressing potential off-target effects. nih.govnih.gov
Developing Next-Generation SMYD2 Inhibitors with Enhanced Specificity and Efficacy
The development of potent and selective chemical probes is fundamental to advancing the biological understanding of SMYD2 and its therapeutic potential. EPZ033294 represents a significant step in this direction, emerging from a novel pharmacophore series with low nanomolar potency. nih.gov
Biochemical and Cellular Potency of Select SMYD2 Inhibitors:
| Inhibitor | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| This compound | 3.9 nih.govmedkoo.com | 2.9 (BTF3 methylation) medkoo.com |
| LLY-507 | <15 medchemexpress.com | 600 (p53 methylation) nih.gov |
| AZ505 | 120 medchemexpress.com | - |
| BAY-598 | 27 nih.govmedchemexpress.com | 58 (intracellular substrate methylation) nih.gov |
| A-893 | 2.8 medchemexpress.com | - |
Future efforts in developing next-generation SMYD2 inhibitors should focus on several key areas. Improving selectivity remains a high priority to minimize off-target effects and provide clearer insights into SMYD2-specific functions. researchgate.netrsc.org Another promising avenue is the exploration of different mechanisms of inhibition. This compound is described as being noncompetitive with the peptide substrate. nih.govmedkoo.com The discovery of allosteric inhibitors, which bind to sites other than the highly conserved active site, could offer a path to greater selectivity over other methyltransferases. researchgate.net Such allosteric modulators could provide novel tools for research and potentially lead to therapeutics with improved safety profiles.
Investigating SMYD2's Role in Additional Disease Areas Beyond Oncology (in preclinical contexts)
While much of the focus on SMYD2 has been in the context of cancer, emerging preclinical evidence suggests its involvement in a broader range of pathologies. researchgate.netnih.gov A deeper investigation into these non-oncology roles could uncover new therapeutic opportunities for SMYD2 inhibitors.
Cardiovascular Disease: SMYD2 is expressed in the heart and plays a role in heart and muscle development. researchgate.net Its function as a cardioprotective protein has been suggested, highlighting the need to understand the potential cardiovascular impact of systemic SMYD2 inhibition. researchgate.net
Inflammation: Preclinical studies have shown that SMYD2 can act as a negative regulator of macrophage activation, thereby inhibiting the production of proinflammatory cytokines. nih.gov This suggests a potential role for SMYD2 inhibitors in inflammatory diseases.
Developmental Biology: SMYD2 is involved in embryonic development, and its knockdown can affect germ layer specification. researchgate.net Understanding its developmental roles is crucial for assessing the potential toxicities of SMYD2-targeted therapies.
Infectious Diseases: A recent preclinical study identified SMYD2 as a host factor that supports SARS-CoV-2 infection. Inhibition of SMYD2 was found to downregulate TMPRSS2, a protein essential for viral entry, and decrease viral replication in human intestinal and airway epithelial cells. nih.gov This points to a potential application of SMYD2 inhibitors as antiviral agents.
Further preclinical research in these areas is warranted to validate SMYD2 as a therapeutic target beyond cancer.
Integration of SMYD2 Inhibition with Other Preclinical Therapeutic Strategies
A key future direction for SMYD2-targeted research is the exploration of combination therapies in preclinical models. Given the complex and interconnected nature of cellular signaling pathways, combining SMYD2 inhibition with other therapeutic agents could lead to synergistic effects and overcome potential resistance mechanisms.
Several preclinical studies have already provided a strong rationale for this approach:
Combination with PI3K/AKT Inhibitors: In preclinical models of ER+/PIK3CA mutant breast cancer, the pharmacological inhibition of SMYD2 has been shown to sensitize cancer cells, patient-derived organoids, and tumors to PI3K/AKT inhibition and endocrine therapy. researchgate.net
Combination with PARP Inhibitors: In high-grade serous ovarian carcinoma models, the SMYD2 inhibitor LLY-507 demonstrated an additive effect with the PARP inhibitor olaparib (B1684210) in colony-formation assays, suggesting a potential combination strategy. nih.gov
Overcoming Chemotherapy Resistance: In hepatocellular carcinoma, knockdown of SMYD2 was shown to overcome chemoresistance to sorafenib. mdpi.com Similarly, in non-small cell lung cancer models, inhibition or knockdown of SMYD2 increased sensitivity to cisplatin. mdpi.com
These findings highlight the potential of SMYD2 inhibition to enhance the efficacy of existing and emerging cancer therapies. Future preclinical studies should systematically explore rational combinations based on the known substrates and downstream pathways regulated by SMYD2 in different cancer contexts.
Q & A
Q. What experimental protocols are recommended for assessing EPZ033294’s inhibitory effects on histone methylation targets?
this compound’s dose-dependent inhibition of BTF3me1 can be evaluated using a combination of enzymatic assays and Western blotting. For enzymatic assays, prepare serial dilutions of this compound (e.g., 0–10 µM) and measure inhibition percentages at varying peptide concentrations. IC50 values should be calculated using nonlinear regression analysis of dose-response curves. Western blotting is critical for validating target engagement: treat cells with this compound (e.g., 1–5 µM for 24–48 hours), lyse, and probe for BTF3me1 levels. Ensure normalization to housekeeping proteins (e.g., β-actin) to confirm specificity .
Q. How do researchers determine the optimal concentration range for this compound in cellular assays?
Start with in vitro enzymatic assays to establish baseline IC50 values (e.g., 0.5–2 µM for BTF3me1 inhibition). For cellular studies, use concentrations 2–5× the IC50 while monitoring cytotoxicity via viability assays (e.g., MTT or ATP-based assays). Evidence from dose-response curves indicates maximal inhibition of BTF3me1 at 5 µM without significant cell death in tested models .
Q. What controls are essential when designing experiments with this compound?
Include:
- Negative controls : DMSO vehicle at the same dilution as this compound treatments.
- Positive controls : Known inhibitors of the target (e.g., EPZ6438 for EZH2 inhibition).
- Technical replicates : Triplicate wells for enzymatic assays to account for plate variability.
- Biological replicates : At least three independent cell cultures to ensure reproducibility .
Advanced Research Questions
Q. How can conflicting IC50 values for this compound across studies be resolved methodologically?
Discrepancies in IC50 values often arise from differences in assay conditions (e.g., peptide substrate concentration, ATP levels). To resolve contradictions:
- Standardize substrate concentrations : Use fixed, physiologically relevant peptide levels (e.g., 10 µM) to minimize variability.
- Validate under identical conditions : Replicate assays in parallel using the same buffer, temperature, and detection methods.
- Cross-validate with orthogonal methods : Compare enzymatic assay results with cellular target engagement data (e.g., Western blotting) .
Q. What strategies are effective for analyzing this compound’s off-target effects in epigenetic studies?
Employ:
- Pan-methyltransferase profiling : Test this compound against a panel of methyltransferases (e.g., SMYD2, SMYD3) at 10 µM to identify off-target inhibition.
- CRISPR/Cas9 validation : Knock out the primary target (e.g., BTF3) and assess whether this compound’s effects persist in knockout models.
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify unexpected gene expression changes unrelated to the primary target .
Q. How should researchers address variability in Western blot data when validating this compound’s activity?
Variability can be mitigated by:
- Normalization : Use total histone H3 or housekeeping proteins (e.g., GAPDH) as loading controls.
- Quantitative imaging : Analyze band intensity with software (e.g., ImageJ) and report normalized densitometry values.
- Replicate experiments : Include ≥3 biological replicates and report mean ± SEM. If inconsistencies persist, confirm using an alternative method (e.g., immunofluorescence) .
Q. What statistical approaches are recommended for analyzing dose-response data from this compound experiments?
Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50 values. For cellular data, apply two-way ANOVA to compare treatment effects across concentrations and time points. Report p-values with post-hoc corrections (e.g., Tukey’s test) to account for multiple comparisons .
Data Interpretation & Contradiction Management
Q. How can researchers differentiate between assay artifacts and true biological effects when using this compound?
- Dose-response consistency : Ensure effects are reproducible across ≥3 independent experiments.
- Time-course analysis : Monitor effects at multiple time points (e.g., 6, 24, 48 hours) to distinguish acute vs. chronic responses.
- Rescue experiments : Reintroduce the target protein (e.g., via overexpression) to confirm reversibility of this compound’s effects .
Q. What steps should be taken if this compound shows no activity in a new cellular model?
- Verify target expression : Use qPCR or Western blotting to confirm the target is expressed in the model.
- Optimize delivery : Test different transfection reagents or treatment durations.
- Assess permeability : Use LC-MS to measure intracellular this compound levels and confirm adequate uptake .
Methodological Best Practices
Q. How should raw data from this compound experiments be documented and shared?
- Structured metadata : Include compound batch numbers, solvent details, and instrument settings.
- Public repositories : Deposit dose-response curves in platforms like Figshare or Zenodo with CC-BY licenses.
- Supplemental materials : Provide raw Western blot images and statistical analysis outputs in supplementary files, as per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
